二溴碘甲烷

描述

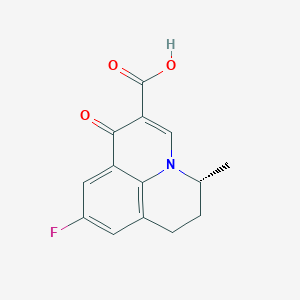

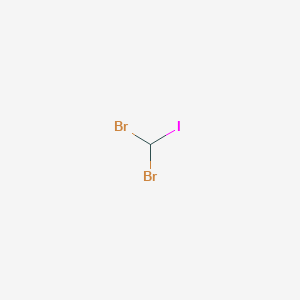

Dibromoiodomethane is a halogenated compound that is metabolized in the liver to carbon monoxide and inorganic bromide. This process is dependent on the presence of NADPH and molecular oxygen and involves the cytochrome P-450 system. The metabolism of dihalomethanes to carbon monoxide follows a specific halide order, with diiodomethane yielding the most carbon monoxide and dichloromethane the least. The metabolism rate can be affected by various treatments that alter cytochrome P-450 levels .

Synthesis Analysis

The synthesis of dibromoiodomethane-related compounds has been explored in various studies. For instance, a 1,2-dibromodigermene compound was synthesized through the reaction of BbtLi with GeBr2·dioxane, and its structure was analyzed using X-ray crystallography . Similarly, a stable 1,2-dibromodialumane(4) was synthesized by reducing the corresponding dibromoalumane etherate, and its properties were studied through spectroscopic and crystallographic data, supported by DFT calculations . Another synthesis method involves brominating 1-arylethanones with the H2O2-HBr system, which replaces hydrogen atoms in the methyl group with bromine . Additionally, a stable 1,2-diaryl-1,2-dibromodisilene was synthesized and characterized, serving as a precursor for substituted disilenes and a 1,2-diaryldisilyne .

Molecular Structure Analysis

The molecular structure of dibromoiodomethane and related compounds has been determined through various techniques. For example, the crystal and molecular structure of a nickel(II) complex with dibromomethane ligands was solved using X-ray data, revealing a distorted octahedral geometry around the nickel . Infrared dispersion studies have provided absorption spectra and dispersion curves for dibromomethane, extending knowledge on the molecule's infrared active fundamental modes . The molecular structure of dibromomethane has also been determined through microwave spectroscopy, which provided insights into the bond distances and angles .

Chemical Reactions Analysis

The chemical reactions of dibromoiodomethane-related compounds have been studied to understand their behavior and potential applications. The 1,2-dibromodigermene compound reacts with elemental sulfur to form a cis-dithiadigermetane derivative, indicating the generation of a transient germathiocarbonyl bromide derivative . The stable diaryldibromodisilene undergoes substitution reactions with organometallic reagents, leading to the formation of substituted disilenes and a 1,2-diaryldisilyne .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromoiodomethane and its analogs have been analyzed in several studies. The metabolism of dihalomethanes to carbon monoxide in rat liver microsomes has been characterized with respect to various factors such as time course, protein concentration, pH, and temperature . The refractive indices of dibromomethane have been used to calculate absolute band intensities, dipole moment derivatives, and vibrational polarizations . The overtone spectra of dibromomethane have been measured, and the absorption bands have been assigned to local mode CH-stretching oscillators, with the effects of changing mass on the spectrum being discussed .

科学研究应用

反应性和致突变性

二溴碘甲烷已被研究其在水溶液中对亲核化合物的反应性。其生物活性,包括在细菌试验系统中的毒性和致突变效果与其对强亲核试剂的反应性之间的相关性,表明其与生物材料中具有高反应性的亲核基团发生反应,如蛋白质中的SH或氨基团(Osterman-Golkar et al., 1983)。

代谢和活化

关于二溴碘甲烷代谢的研究表明,其致突变活化可能受到哺乳动物代谢酶的影响,包括微粒体酶和谷胱甘肽S-转移酶。这表明微粒体氧化和与谷胱甘肽结合都对二卤甲烷的哺乳动物致突变活化负责(van Bladeren et al., 1980)。

生物转化和解毒

二溴碘甲烷已与生物转化过程联系在一起。研究表明,像乙酰半胱氨酸这样的某些制剂在动物中中毒于化学品如二溴乙烷时具有解毒能力,表明其在毒理学和解毒研究中的潜在作用(Kokarovtseva, 1979)。

分析化学应用

在分析化学中,二溴碘甲烷已被用于溶液中小有机分子的振动弛豫研究。这些研究侧重于溶剂极性对弛豫过程的影响,展示了其在理解不同溶剂环境中的分子相互作用方面的实用性(Bakker et al., 1991)。

环境研究

二溴碘甲烷也已在氯化饮用水中被发现,表明其在环境研究和水质研究中的相关性。了解其在水源中的形成和存在对环境健康和安全至关重要(Bunn et al., 1975)。

安全和危害

When handling Dibromoiodomethane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to store the container tightly closed in a dry, cool, and well-ventilated place .

属性

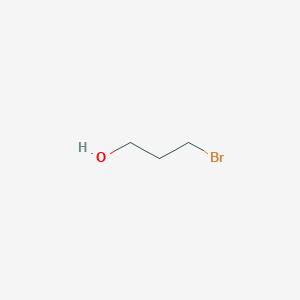

IUPAC Name |

dibromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVSEQHMMFKGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208040 | |

| Record name | Dibromoiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromoiodomethane | |

CAS RN |

593-94-2 | |

| Record name | Dibromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)